Cas no 29725-97-1 (2,3-dimethylnaphthalene-1-carboxylic acid)

29725-97-1 structure
اسم المنتج:2,3-dimethylnaphthalene-1-carboxylic acid
كاس عدد:29725-97-1
وسط:C13H12O2
ميغاواط:200.233183860779
MDL:MFCD24480342
CID:5330998
PubChem ID:18364356
2,3-dimethylnaphthalene-1-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2,3-dimethylnaphthalene-1-carboxylic acid
-
- MDL: MFCD24480342
- نواة داخلي: 1S/C13H12O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h3-7H,1-2H3,(H,14,15)
- مفتاح Inchi: RBBDPYXZGDGBSL-UHFFFAOYSA-N
- ابتسامات: C1(C(O)=O)=C2C(C=CC=C2)=CC(C)=C1C
2,3-dimethylnaphthalene-1-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9429782-1g |
2,3-dimethylnaphthalene-1-carboxylic acid |
29725-97-1 | 95% | 1g |
$656.0 | 2023-09-01 | |
Enamine | EN300-9429782-2.5g |
2,3-dimethylnaphthalene-1-carboxylic acid |
29725-97-1 | 95.0% | 2.5g |
$1287.0 | 2025-02-19 | |
Enamine | EN300-9429782-0.25g |
2,3-dimethylnaphthalene-1-carboxylic acid |
29725-97-1 | 95.0% | 0.25g |
$325.0 | 2025-02-19 | |
Enamine | EN300-9429782-0.5g |
2,3-dimethylnaphthalene-1-carboxylic acid |
29725-97-1 | 95.0% | 0.5g |
$512.0 | 2025-02-19 | |
Aaron | AR028ASO-2.5g |
2,3-dimethylnaphthalene-1-carboxylicacid |
29725-97-1 | 95% | 2.5g |
$1795.00 | 2023-12-15 | |
Enamine | EN300-9429782-5g |
2,3-dimethylnaphthalene-1-carboxylic acid |
29725-97-1 | 95% | 5g |
$1903.0 | 2023-09-01 | |
Aaron | AR028ASO-5g |
2,3-dimethylnaphthalene-1-carboxylicacid |
29725-97-1 | 95% | 5g |
$2642.00 | 2023-12-15 | |
1PlusChem | 1P028AKC-50mg |
2,3-dimethylnaphthalene-1-carboxylicacid |
29725-97-1 | 95% | 50mg |
$244.00 | 2024-05-06 | |
1PlusChem | 1P028AKC-500mg |
2,3-dimethylnaphthalene-1-carboxylicacid |
29725-97-1 | 95% | 500mg |
$695.00 | 2024-05-06 | |
1PlusChem | 1P028AKC-2.5g |
2,3-dimethylnaphthalene-1-carboxylicacid |
29725-97-1 | 95% | 2.5g |
$1653.00 | 2024-05-06 |
2,3-dimethylnaphthalene-1-carboxylic acid الوثائق ذات الصلة
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
29725-97-1 (2,3-dimethylnaphthalene-1-carboxylic acid) منتجات ذات صلة
- 1334683-85-0({4-(1H-1,2,4-triazol-5-ylsulfanyl)methylphenyl}boronic acid)
- 832740-61-1(5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid)
- 220926-26-1(2,3-Bis(difluoromethyl)naphthalene)
- 2229225-77-6(5-bromo-2-(2-methylbut-3-yn-2-yl)pyridine)
- 2580199-14-8(ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate)
- 1805043-58-6(4,5-Dibromonicotinonitrile)
- 1807100-25-9(4-Amino-3-bromo-2-(trifluoromethoxy)benzamide)
- 2680522-59-0(rac-(1R,2S)-2-({1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}methyl)cyclopropane-1-carboxylic acid)
- 2034236-96-7(N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-1,3-thiazole-4-carboxamide)
- 445298-45-3(3-bis(2-methoxyethyl)sulfamoylbenzoic acid)
الموردين الموصى بهم
Hebei Ganmiao New material Technology Co., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر
